molecular formula C2H5AlCl2 B8706632 ETHYLALUMANEBIS(YLIUM) DICHLORIDE

ETHYLALUMANEBIS(YLIUM) DICHLORIDE

Cat. No.: B8706632
M. Wt: 126.95 g/mol
InChI Key: UAIZDWNSWGTKFZ-UHFFFAOYSA-L
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Description

ETHYLALUMANEBIS(YLIUM) DICHLORIDE is an organoaluminium compound with the chemical formula C2H5AlCl2. It is a colorless to yellow liquid that is highly reactive and flammable. This compound is primarily used in the field of organic synthesis and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE can be synthesized through the reaction of triethylaluminium with hydrochloric acid. The reaction proceeds as follows:

(C2H5)3Al+2HClC2H5AlCl2+2C2H6(C_2H_5)_3Al + 2HCl \rightarrow C_2H_5AlCl_2 + 2C_2H_6 (C2​H5​)3​Al+2HCl→C2​H5​AlCl2​+2C2​H6​

This reaction is typically carried out under controlled conditions to prevent the highly reactive and flammable nature of the compound from causing any hazards.

Industrial Production Methods

In industrial settings, ethyl aluminium dichloride is produced using similar methods but on a larger scale. The process involves the careful handling of triethylaluminium and hydrochloric acid, with appropriate safety measures in place to manage the reactivity and flammability of the resulting product.

Chemical Reactions Analysis

Types of Reactions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with other compounds to replace one or more of its chlorine atoms.

    Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.

    Reduction Reactions: It can participate in reduction reactions, often serving as a reducing agent.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other organometallic compounds. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

    Polymerization Reactions: this compound is used in conjunction with other catalysts, such as titanium tetrachloride, under controlled temperature and pressure conditions.

    Reduction Reactions: It is often used with reducing agents like lithium aluminium hydride.

Major Products Formed

    Substitution Reactions: The major products are typically new organoaluminium compounds with different alkyl or aryl groups.

    Polymerization Reactions: The primary products are polymers such as polyethylene and polypropylene.

    Reduction Reactions: The products are usually reduced organic compounds, such as alcohols or hydrocarbons.

Scientific Research Applications

ETHYLALUMANEBIS(YLIUM) DICHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation.

    Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It plays a crucial role in the production of synthetic rubbers, plastics, and other polymeric materials.

Mechanism of Action

ETHYLALUMANEBIS(YLIUM) DICHLORIDE acts primarily as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze a wide range of chemical reactions by stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of olefins and the stabilization of carbocations.

Comparison with Similar Compounds

Similar Compounds

    Diethylaluminium chloride: Similar in structure but with two ethyl groups instead of one.

    Triethylaluminium: Contains three ethyl groups and is used in similar catalytic applications.

    Ethylaluminium sesquichloride: Contains a mixture of ethyl and chlorine atoms in different ratios.

Uniqueness

ETHYLALUMANEBIS(YLIUM) DICHLORIDE is unique in its balance of reactivity and stability, making it particularly useful as a catalyst in polymerization reactions. Its ability to act as a strong Lewis acid and its compatibility with a wide range of reagents and reaction conditions set it apart from other similar compounds.

Properties

Molecular Formula

C2H5AlCl2

Molecular Weight

126.95 g/mol

IUPAC Name

ethylaluminum(2+);dichloride

InChI

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2

InChI Key

UAIZDWNSWGTKFZ-UHFFFAOYSA-L

Canonical SMILES

CC[Al+2].[Cl-].[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Polymerizations were run by the dropwise addition of this stock of ethylaluminum dichloride (EADC)/hydrogen chloride (HCl) solution to the stirred monomer solutions. A stock solution of EADC and HCl was prepared in methyl chloride by adding 0.320 ml of a 1.0 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The total volume of the stock solution added to the polymerization for each example is listed in Table 15. A separate stock solution of ethylaluminum dichloride and hydrogen chloride was used for Examples 125 and 126. This solution was prepared from the addition of 2.0 ml of a 0.16 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The final mol/L concentrations of ethylaluminum dichloride and hydrogen chloride in the stock solution is the same for both preparations. Polymerizations were terminated with the addition of 0.2 ml of methanol. Polymerization in 3,3,3-trifluoropropene resulted in rubber particles that did not adhere to the walls of the reactor or to the stirring bar. The particles floated to the surface of the liquid when stirring stopped. The particles were hard as evidenced by pressing on them with a chilled spatula when tested near reaction temperature. Polymerization in methyl chloride resulted in rubber particles that adhered to both the reactor walls and the stirring shaft. Polymerization in 1,1-dichloroethane or 1,1-dichloroethene resulted in solvent swollen polymer particles that adhered to the reactor walls and the stirring bar.
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Synthesis routes and methods II

Procedure details

This example illustrates the use of a high Cl/Al atomic ratio. Dimethylaluminum chloride and ethylaluminum dichloride were prepared by a process similar to Reaction (1) above, except that methylaluminum dichloride was used as a starting material in place of methylaluminum sesquichloride. Hence, the reaction was as follows, with a starting mixture having a Cl/Al ratio of 1.75:
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